3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide

Description

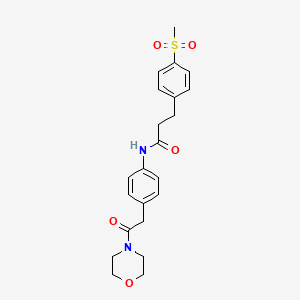

3-(4-(Methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide is a synthetic propanamide derivative characterized by two key structural motifs:

- Methylsulfonylphenyl group: A strong electron-withdrawing substituent that enhances metabolic stability and may influence receptor binding affinity.

- Morpholino-2-oxoethyl moiety: A polar group that improves solubility through hydrogen-bonding interactions.

Properties

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-30(27,28)20-9-4-17(5-10-20)6-11-21(25)23-19-7-2-18(3-8-19)16-22(26)24-12-14-29-15-13-24/h2-5,7-10H,6,11-16H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLLSVFGQDPLLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the methylsulfonylphenyl intermediate: This step involves the sulfonation of a phenyl ring with methylsulfonyl chloride under basic conditions.

Introduction of the morpholino group: The morpholino group is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an activated ester or halide.

Coupling of intermediates: The final step involves coupling the methylsulfonylphenyl intermediate with the morpholino derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Research indicates that this compound may have various pharmacological applications:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action may involve the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, compounds with similar structural features have been shown to inhibit Raf kinase, a target implicated in tumor growth .

- Anti-inflammatory Properties : The methylsulfonyl group is known for its anti-inflammatory effects. Compounds containing this moiety have been studied for their ability to modulate inflammatory responses, potentially making them useful in treating conditions like arthritis or other inflammatory diseases.

- Neuroprotective Effects : The morpholino group may contribute to neuroprotective properties, as similar compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis .

Synthesis Methodologies

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide typically involves multi-step organic reactions, including:

- Coupling Reactions : The introduction of the morpholino group can be achieved through coupling reactions with appropriate precursors.

- Functional Group Modifications : Subsequent modifications can enhance solubility and bioavailability, critical factors for pharmaceutical applications.

A detailed synthesis pathway can be outlined as follows:

- Preparation of Intermediate Compounds : Initial synthesis may involve creating the methylsulfonyl-phenyl intermediate through sulfonation reactions.

- Formation of the Amide Bond : The final step typically involves forming an amide bond between the phenolic intermediate and the morpholino derivative.

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study 1 : In vitro studies conducted on cancer cell lines demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity at micromolar concentrations. These findings suggest potential as a lead compound in anticancer drug development .

- Case Study 2 : A study investigating anti-inflammatory properties revealed that derivatives of this compound reduced pro-inflammatory cytokine production in cellular models, indicating its potential utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Cyclopentyl-N-{4-[2-(4-Morpholinyl)-2-oxoethoxy]phenyl}propanamide

Structural Similarities :

- Shared propanamide backbone.

- Presence of a morpholino-2-oxo group linked to the phenyl ring.

Key Differences :

- Substituent on the propanamide chain: The target compound features a methylsulfonylphenyl group, whereas the analog substitutes a cyclopentyl group.

- Linker between morpholino and phenyl: The analog uses an ethoxy (–O–) linker, while the target compound employs an ethyl (–CH2–) linker. The ethyl group may confer greater conformational flexibility.

Hypothesized Impact :

- The methylsulfonyl group in the target compound may improve metabolic stability compared to the cyclopentyl analog, which could be prone to oxidative metabolism.

4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol

Structural Similarities :

- Shared methylsulfonylphenyl group.

Key Differences :

- Core structure : The analog contains a piperidine ring instead of a propanamide chain. Piperidine derivatives are common in central nervous system (CNS) therapeutics due to blood-brain barrier penetration.

- Functional groups: The hydroxyl and propyl groups on the piperidine may alter binding kinetics compared to the morpholino-2-oxoethyl group.

Hypothesized Impact :

- The target compound’s propanamide and morpholino groups likely reduce CNS activity but enhance solubility for peripheral targets.

3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide

Structural Similarities :

- Propanamide backbone.

- Sulfur-containing substituents (phenylsulfanyl vs. methylsulfonyl).

Key Differences :

- Piperidine vs. morpholine : Piperidine’s basic nitrogen may increase tissue penetration, whereas morpholine’s oxygen-rich ring enhances hydrophilicity.

Hypothesized Impact :

- The target compound’s sulfonyl group may confer greater stability against enzymatic degradation compared to the sulfanyl analog.

3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide

Structural Similarities :

- Propanamide backbone.

Key Differences :

- Substituents: The analog incorporates ferrocene (a redox-active organometallic group) and nitro-trifluoromethylphenyl groups, which are absent in the target compound.

- Electrochemical properties : Ferrocene enables unique applications in catalysis or electrochemical sensing, diverging from the target’s likely therapeutic focus.

Hypothesized Impact :

- The target compound lacks redox-active moieties, suggesting a different mechanism of action, possibly centered on enzyme inhibition or receptor modulation.

Biological Activity

3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

This structure includes a methylsulfonyl group, a morpholino moiety, and a propanamide backbone, which are critical for its biological activity.

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets. The morpholino group is known to enhance solubility and bioavailability, while the methylsulfonyl group may contribute to the compound's interaction with various enzymes and receptors.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory processes, similar to other compounds containing sulfonyl groups.

- Receptor Modulation : The structural characteristics indicate potential modulation of receptors related to pain and inflammation pathways.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Anti-inflammatory Effects : In a controlled study involving animal models, administration of the compound led to a notable decrease in edema and pain responses compared to controls. This suggests potential use in treating conditions like arthritis.

- Cytotoxicity Against Cancer Cells : A series of experiments evaluated the compound's effects on various cancer cell lines (e.g., A549, MCF-7). Results indicated that it effectively reduced cell viability, with an IC50 value comparable to established chemotherapeutic agents.

- Enzyme Interaction : The compound was tested for its ability to inhibit COX-2, an enzyme implicated in inflammation and pain pathways. Results showed promising inhibitory effects, indicating potential as an anti-inflammatory drug.

Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of this compound. Key findings include:

- The presence of the methylsulfonyl group appears crucial for enhancing anti-inflammatory properties.

- Morpholino substitution enhances pharmacokinetic profiles, potentially leading to better therapeutic outcomes.

Q & A

Q. Critical Considerations :

- Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) is essential to isolate the final product.

- Monitor reaction progress using TLC or HPLC to ensure intermediate purity.

Basic: How is the compound characterized for structural confirmation and purity assessment?

Answer:

Methodological Approach :

- NMR Spectroscopy : H and C NMR to confirm the presence of the methylsulfonyl (δ ~3.0 ppm for CH₃), morpholino (δ ~3.5–3.7 ppm for N-CH₂), and aromatic protons (δ ~7.2–8.0 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight .

- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. Data Interpretation :

- Compare spectral data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities in substitution patterns.

Advanced: How can researchers resolve contradictory data in enzyme inhibition assays involving this compound?

Answer:

Common Contradictions : Discrepancies in IC₅₀ values across studies may arise from:

- Assay conditions (pH, temperature, co-solvents like DMSO).

- Enzyme isoform specificity (e.g., COX-1 vs. COX-2).

Q. Resolution Strategies :

Orthogonal Assays : Validate results using both fluorometric (e.g., fluorescence polarization) and radiometric (e.g., P-ATP incorporation) methods .

Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) to ensure reproducibility.

Control Experiments : Include known inhibitors (e.g., staurosporine for kinase assays) to calibrate assay sensitivity .

Q. Example Workflow :

| Step | Action | Purpose |

|---|---|---|

| 1 | Pre-incubate enzyme with compound (30 min) | Ensure binding equilibrium |

| 2 | Use kinetic readouts (initial velocity) | Minimize time-dependent artifacts |

| 3 | Repeat in triplicate with fresh stock solutions | Rule out compound degradation |

Advanced: What strategies optimize reaction yields in sterically hindered intermediates during synthesis?

Answer:

Challenges : Steric hindrance at the 4-position of the phenyl ring can reduce coupling efficiency.

Q. Optimization Methods :

Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reagent solubility and stabilize transition states .

Catalytic Systems : Employ Pd-based catalysts (e.g., Pd(OAc)₂ with XPhos) for Suzuki-Miyaura couplings of hindered boronic acids .

Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional) to minimize side reactions .

Q. Case Study :

- Yield Improvement : From 45% (conventional heating) to 78% (microwave, 150 W) for a similar morpholino-containing analog .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

SAR Design Framework :

Core Modifications :

- Vary the sulfonyl group (e.g., ethylsulfonyl vs. methylsulfonyl).

- Replace morpholino with piperazine or thiomorpholine.

Functional Group Additions : Introduce halogens (F, Cl) to the phenyl ring to assess electronic effects .

Q. Biological Testing :

- Prioritize in vitro assays (e.g., kinase inhibition) followed by ADMET profiling (e.g., CYP450 inhibition, plasma stability).

Q. SAR Table (Example Derivatives) :

| Derivative | Modification | IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|---|

| A | 4-Fluorophenyl | 12 ± 3 | 8.2 |

| B | Thiomorpholine | 45 ± 7 | 15.6 |

| C | Ethylsulfonyl | 28 ± 5 | 5.3 |

Key Insight : Fluorination (Derivative A) enhances potency but reduces solubility, guiding further optimization .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the morpholino group.

- Solvent : Lyophilize and store as a solid; reconstitute in DMSO (10 mM stock) for biological assays .

Advanced: How to validate target engagement in cellular models using this compound?

Answer:

Validation Techniques :

Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment.

Click Chemistry Probes : Synthesize an alkyne-tagged derivative for pull-down assays and LC-MS/MS identification .

Q. Workflow Example :

Treat cells with 10 µM compound for 4 hrs.

Lyse cells, perform immunoprecipitation with target-specific antibodies.

Quantify bound compound via Western blot or MS.

Advanced: How to address low bioavailability in preclinical models?

Answer:

Strategies :

Prodrug Design : Mask polar groups (e.g., morpholino) with ester linkages for improved membrane permeability.

Formulation : Use lipid-based nanoparticles (LNPs) to enhance solubility and absorption .

Q. In Vivo Testing :

- Administer 10 mg/kg (IV and oral) in rodent models; measure plasma concentrations via LC-MS over 24 hrs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.